molecular formula C12H11ClO B8164440 1-Chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene

1-Chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene

Cat. No.: B8164440
M. Wt: 206.67 g/mol
InChI Key: CLHGRVVSULZIGL-UHFFFAOYSA-N
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Description

1-Chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene is an organic compound characterized by the presence of a chlorine atom, a cyclopropylmethoxy group, and an ethynyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropylmethoxy group: This can be achieved by reacting cyclopropylmethanol with a suitable chlorinating agent, such as thionyl chloride, to form cyclopropylmethyl chloride.

    Attachment to the benzene ring: The cyclopropylmethyl chloride is then reacted with a benzene derivative, such as 1-chloro-2-hydroxy-4-ethynylbenzene, under basic conditions to form the desired ether linkage.

    Final product formation: The resulting intermediate is purified and characterized to obtain this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene undergoes various chemical reactions, including:

    Substitution reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation reactions: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction reactions: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane).

Scientific Research Applications

1-Chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a useful probe in studying enzyme-substrate interactions and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

1-Chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene can be compared with other similar compounds, such as:

    1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene: This compound has a nitro group instead of an ethynyl group, leading to different reactivity and applications.

    1-Chloro-2-(cyclopropylmethoxy)benzene:

    1-Chloro-2-(cyclopropylmethoxy)-4-ethylbenzene: Contains an ethyl group instead of an ethynyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in research and industry.

Biological Activity

1-Chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings, including case studies and data tables.

This compound is characterized by a molecular formula of C12H11ClO and a molecular weight of approximately 220.67 g/mol. The compound features a chloro group, an ethynyl group, and a cyclopropylmethoxy moiety, which contribute to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC12H11ClO
Molecular Weight220.67 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is thought to arise from its ability to interact with various biomolecules. The ethynyl group can participate in nucleophilic reactions, while the chloro substituent may undergo electrophilic substitutions. These interactions can lead to modifications in cellular pathways and biological functions.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation markers in vitro, suggesting a possible role in treating inflammatory diseases.
  • Antimicrobial Activity : Some studies have reported antimicrobial effects against specific bacterial strains, indicating its potential as an antibacterial agent.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction of inflammation markers
AntimicrobialActivity against specific bacteria

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Study on Cancer Cell Lines : A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Anti-inflammatory Research : Another investigation focused on the compound's ability to modulate cytokine production in macrophages, showing promise in reducing inflammatory responses.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound is classified as an irritant and may cause skin and eye irritation upon contact. Further toxicological studies are necessary to fully understand its safety profile.

Table 3: Safety Profile

Hazard ClassificationDescription
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation
Specific Target Organ ToxicityPotential risks unknown

Properties

IUPAC Name

1-chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO/c1-2-9-5-6-11(13)12(7-9)14-8-10-3-4-10/h1,5-7,10H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHGRVVSULZIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)Cl)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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